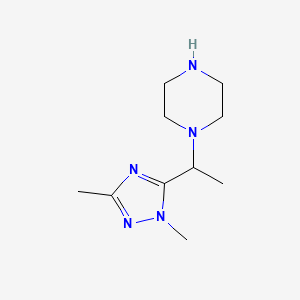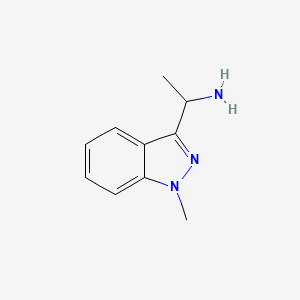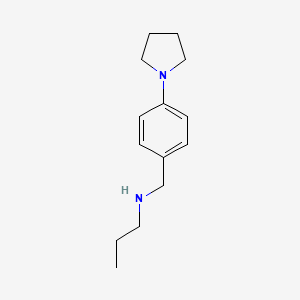![molecular formula C6H15NS B13525477 Methyl[3-(methylsulfanyl)butan-2-yl]amine](/img/structure/B13525477.png)
Methyl[3-(methylsulfanyl)butan-2-yl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl[3-(methylsulfanyl)butan-2-yl]amine is an organic compound characterized by the presence of a methylsulfanyl group attached to a butan-2-ylamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl[3-(methylsulfanyl)butan-2-yl]amine can be achieved through several methods. One common approach involves the reaction of 3-(methylsulfanyl)butan-2-one with methylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial to achieving high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl[3-(methylsulfanyl)butan-2-yl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical versatility.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, amines, and alcohols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, amines.
Substitution: Functionalized derivatives with diverse chemical properties.
Scientific Research Applications
Methyl[3-(methylsulfanyl)butan-2-yl]amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl[3-(methylsulfanyl)butan-2-yl]amine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Methyl[3-(methylsulfanyl)butan-2-yl]amine can be compared with other similar compounds, such as:
3-(methylsulfanyl)butan-2-amine: Similar structure but lacks the methyl group on the amine.
Methyl[4-(methylsulfanyl)butan-2-yl]amine: Similar structure but with a different position of the methylsulfanyl group.
3-(methylsulfanyl)butan-2-one: Precursor in the synthesis of this compound.
Properties
Molecular Formula |
C6H15NS |
|---|---|
Molecular Weight |
133.26 g/mol |
IUPAC Name |
N-methyl-3-methylsulfanylbutan-2-amine |
InChI |
InChI=1S/C6H15NS/c1-5(7-3)6(2)8-4/h5-7H,1-4H3 |
InChI Key |
GHGDLKNNAQYTAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C)SC)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


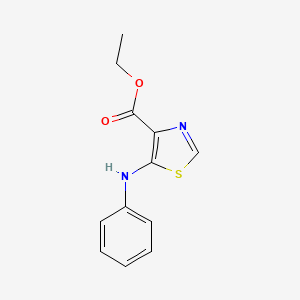
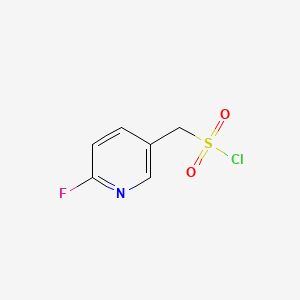
![5-[2-(Benzyloxy)phenyl]-1,3-oxazolidin-2-one](/img/structure/B13525434.png)
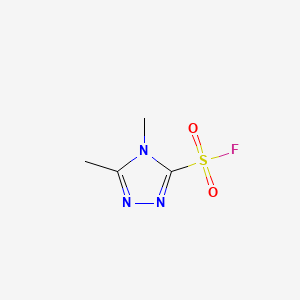

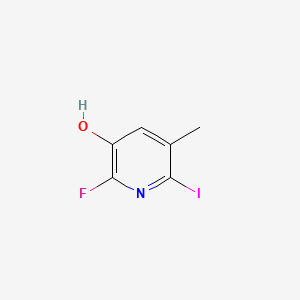
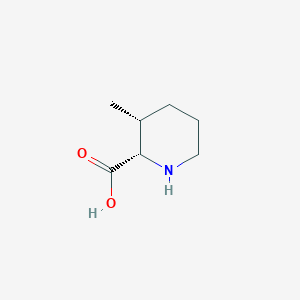
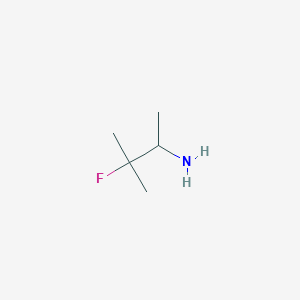
![N-[1-(2-aminoethyl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B13525457.png)
![Methyl4-amino-2-oxabicyclo[3.1.1]heptane-1-carboxylatehydrochloride](/img/structure/B13525458.png)
